molecular formula C18H21NO2 B11997493 2-(2,4-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(2,4-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B11997493
M. Wt: 283.4 g/mol
InChI Key: CGWXKEJBRUOWRX-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione is a complex organic compound with a unique structure. This compound is characterized by its tetrahydro-isoindole core, which is substituted with dimethyl groups at specific positions. The presence of the 2,4-dimethyl-phenyl group further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethyl-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of 2,4-dimethyl-N-(2-nitrophenyl)benzamide. This intermediate undergoes a series of reactions, including cyclization and reduction, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethyl-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dimethyl-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethyl-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenyl)-2H-benzotriazole: Shares a similar phenyl group but differs in the core structure.

    2,4-Dimethylphenol: Contains the same dimethyl-phenyl group but lacks the tetrahydro-isoindole core.

Uniqueness

2-(2,4-Dimethyl-phenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of the tetrahydro-isoindole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2-(2,4-Dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione (CAS No. 331711-11-6) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C18H21NO2
Molar Mass 283.36 g/mol
Density 1.130 g/cm³
Boiling Point 488.7 °C (predicted)
pKa 0.41 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : In vitro studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antitumor Properties : Early research suggests cytotoxic effects on specific cancer cell lines.

In Vitro Studies

Research has demonstrated that this compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. For instance:

  • A study using human breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM.
  • Another investigation highlighted its ability to downregulate the expression of oncogenes associated with tumor growth.

Case Studies

  • Breast Cancer Model : In a controlled study involving MCF-7 cells treated with varying concentrations of the compound, a dose-dependent decrease in cell viability was observed. The IC50 value was determined to be approximately 15 µM.
  • Inflammatory Response : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of the compound. Preliminary studies indicate low toxicity in animal models at therapeutic doses. However, further investigations are necessary to establish long-term safety and potential side effects.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C18H21NO2/c1-10-5-6-16(13(4)7-10)19-17(20)14-8-11(2)12(3)9-15(14)18(19)21/h5-7,14-15H,8-9H2,1-4H3

InChI Key

CGWXKEJBRUOWRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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